6-(Piperidin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine
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Overview
Description
6-(Piperidin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that features both piperidine and tetrahydropyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of catalysts such as palladium or rhodium for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of microwave irradiation and ionic liquids as catalysts has been explored to achieve high yields and selectivity under milder conditions .
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium or rhodium catalysts.
Substitution: Alkyl halides, sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted piperidines and tetrahydropyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
6-(Piperidin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(Piperidin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.
Tetrahydropyrimidine: A heterocyclic compound similar to pyrimidine but with additional hydrogen atoms.
Uniqueness
6-(Piperidin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its combined piperidine and tetrahydropyrimidine structures, which confer distinct chemical and biological properties. This dual structure allows it to participate in a broader range of chemical reactions and interact with multiple biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C9H18N4 |
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Molecular Weight |
182.27 g/mol |
IUPAC Name |
6-piperidin-3-yl-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C9H18N4/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h7-8,11H,1-6H2,(H3,10,12,13) |
InChI Key |
NHPLFGYEWLUJCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2CCN=C(N2)N |
Origin of Product |
United States |
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